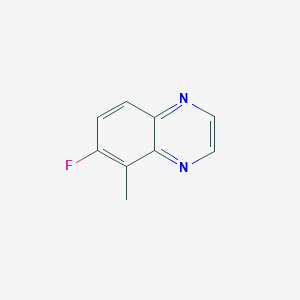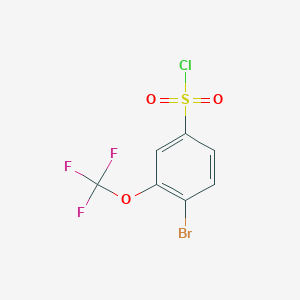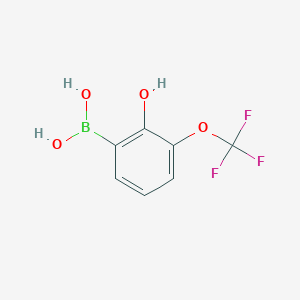
1,5-Dibromo-3-fluoro-2-isopropoxy-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dibromo-3-fluoro-2-isopropoxy-4-methylbenzene is an organic compound with the molecular formula C10H11Br2FO. It is a derivative of benzene, substituted with bromine, fluorine, isopropoxy, and methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dibromo-3-fluoro-2-isopropoxy-4-methylbenzene typically involves multiple steps, including halogenation, alkylation, and substitution reactions. One common synthetic route is as follows:
Halogenation: Bromination of a suitable precursor, such as 3-fluoro-4-methylphenol, using bromine in the presence of a catalyst like iron(III) bromide.
Alkylation: Introduction of the isopropoxy group through a Williamson ether synthesis, where the phenol is reacted with isopropyl bromide in the presence of a base like potassium carbonate.
Substitution: Fluorination of the intermediate compound using a fluorinating agent such as potassium fluoride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dibromo-3-fluoro-2-isopropoxy-4-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron or organostannane reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
1,5-Dibromo-3-fluoro-2-isopropoxy-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,5-Dibromo-3-fluoro-2-isopropoxy-4-methylbenzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects and therapeutic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Dibromo-5-fluorobenzene
- 1,4-Dibromo-2-fluoro-3-methylbenzene
- 1-Bromo-2,5-dichloro-4-fluorobenzene
Uniqueness
1,5-Dibromo-3-fluoro-2-isopropoxy-4-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms, along with the isopropoxy and methyl groups, makes it a versatile compound for various synthetic applications .
Eigenschaften
Molekularformel |
C10H11Br2FO |
|---|---|
Molekulargewicht |
326.00 g/mol |
IUPAC-Name |
1,5-dibromo-3-fluoro-2-methyl-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H11Br2FO/c1-5(2)14-10-8(12)4-7(11)6(3)9(10)13/h4-5H,1-3H3 |
InChI-Schlüssel |
AYIUNHDDFIGSOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1Br)Br)OC(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3,3-dimethylcyclobutyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B14028934.png)
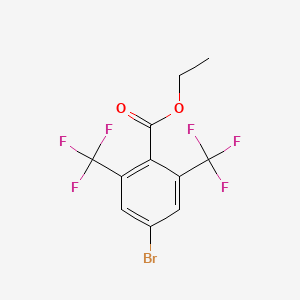
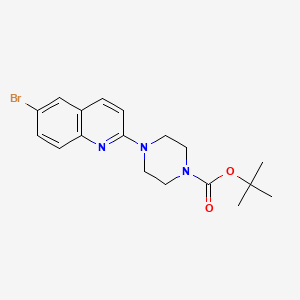
![[(S)-alpha-(Trifluoromethyl)-2-methylbenzyl]amine](/img/structure/B14028948.png)
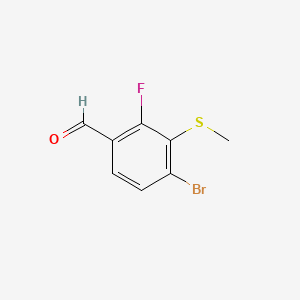

![[4-[[[(2S)-5-amino-2-[[(5S,8S)-5-[[5-(difluoromethyl)-1H-indole-2-carbonyl]amino]-3-[8-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oct-7-ynoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carbonyl]amino]-5-oxopentanoyl]amino]-phenylmethyl]phenyl]phosphonic acid](/img/structure/B14028980.png)

